N,N-dimethyl-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide is a compound that has gained significant attention in scientific research. It is a piperidine derivative that has been synthesized and studied for its potential biological and pharmacological properties.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research on sulfonamide derivatives, including compounds structurally related to N,N-dimethyl-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide, has shown significant antibacterial properties. A study by Ajani et al. (2013) synthesized a series of N,N-diethyl amide bearing sulfonamides to investigate their antimicrobial activity. These compounds demonstrated marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus, highlighting the therapeutic potential of sulfonamide derivatives in combating bacterial infections (Ajani et al., 2013).

Enzyme Inhibition

Novel piperidine derivatives have been explored for their anti-acetylcholinesterase (AChE) activity, with significant implications for treating diseases like Alzheimer's. Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, identifying compounds with potent inhibitory activity against AChE. This research points to the utility of piperidine derivatives in developing new therapeutic agents for neurodegenerative diseases (Sugimoto et al., 1990).

Antioxidant Properties

Compounds structurally related to N,N-dimethyl-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide have been investigated for their potential as multifunctional antioxidants. Jin et al. (2010) synthesized analogues possessing free radical scavenger groups, demonstrating protection against cell viability decrease and glutathione levels induced by hydrogen peroxide. These findings suggest the applicability of these compounds in preventing age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Material Science Applications

In the realm of materials science, Yan and Gao (2000) developed a new strategy for synthesizing hyperbranched polymers from A2 and BB‘2 type monomers, including 1-(2-aminoethyl)piperazine, to create hyperbranched polysulfone−amine. These polymers, soluble in water and various organic solvents, demonstrate the versatility of piperidine derivatives in creating novel materials with potential applications in biotechnology and nanotechnology (Yan & Gao, 2000).

Mecanismo De Acción

Target of Action

The compound, also known as N,N-dimethyl-4-(phenylsulfonamidomethyl)piperidine-1-carboxamide, belongs to the class of sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including our compound of interest, act by inhibiting the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria . This deficiency hampers the bacteria’s ability to synthesize DNA, RNA, and proteins, which are essential for their growth and multiplication .

Pharmacokinetics

They are distributed widely in the body and are metabolized primarily in the liver . The metabolites and unchanged drug are excreted in the urine .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the bacteria from multiplying, thereby controlling the infection . It’s important to note that sulfonamides can cause various side effects, including allergic reactions .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of bacterial resistance can reduce the compound’s efficacy . Additionally, improper disposal of antimicrobial waste can lead to environmental pollution, potentially contributing to the development of drug-resistant organisms .

Propiedades

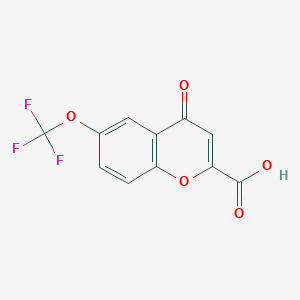

IUPAC Name |

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-17(2)15(19)18-10-8-13(9-11-18)12-16-22(20,21)14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLARALCXMZFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzenesulfonamidomethyl)-N,N-dimethylpiperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

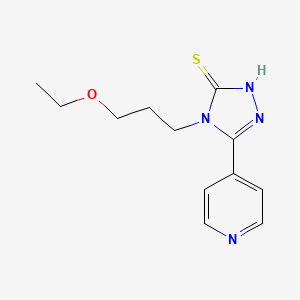

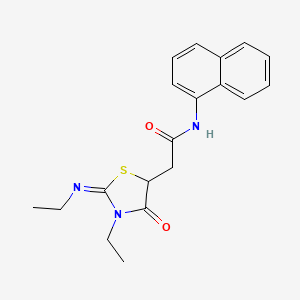

![1-(Cyclopropylcarbamoyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2859808.png)

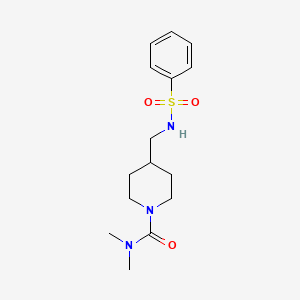

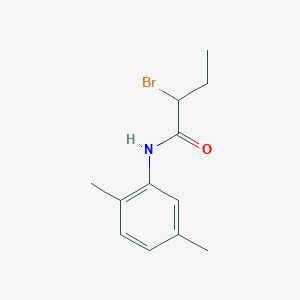

![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)

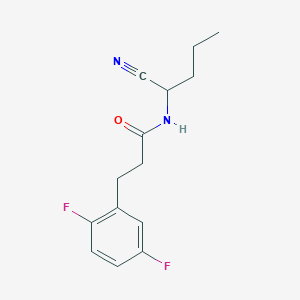

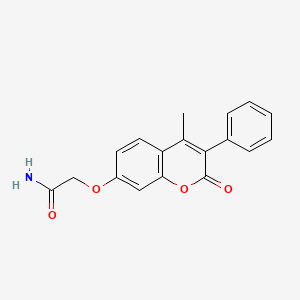

![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)

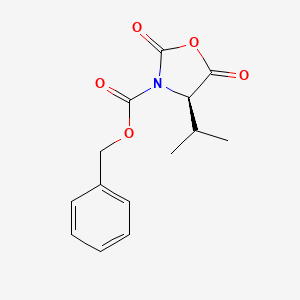

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)